SA 57

描述

SA 57 是一种合成的有机化合物,以其对脂肪酰胺水解酶 (FAAH) 的强抑制效应而闻名。 它还表现出对单酰基甘油脂肪酶 (MAGL) 和含α-β水解酶结构域蛋白 6 (ABHD6) 的非靶向抑制

准备方法

SA 57 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。合成路线通常包括:

哌啶环的形成: 哌啶环通过一系列反应合成,这些反应涉及适当前体的环化。

氯苯基的引入: 氯苯基通过取代反应引入,其中合适的氯苯基前体与哌啶环反应。

化学反应分析

SA 57 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成各种氧化衍生物。

还原: 该化合物还可以进行还原反应,导致形成还原产物。

取代: this compound 可以参与取代反应,其中分子上的官能团被其他基团取代。

氨甲酰化: 这是 this compound 的一个关键反应,其中该化合物共价修饰 FAAH 和 MAGL 的活性位点丝氨酸亲核试剂

科学研究应用

Medicinal Chemistry Applications

1. Drug Discovery:

SA 57 has been identified as a screening compound in drug discovery programs. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for the development of new therapeutic agents. The compound's ability to form various derivatives could enhance its efficacy against specific diseases.

2. Anticancer Potential:

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells. Studies on related compounds have shown promising results in targeting specific cancer cell lines, suggesting that this compound could be explored for similar applications.

3. Antimicrobial Activity:

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been known to disrupt bacterial cell walls or inhibit essential metabolic pathways, potentially leading to the development of new antibiotics or antifungal agents.

Other Scientific Applications

1. Material Science:

The epoxy-phenolic hybrid systems related to this compound demonstrate significant resistance to chemical corrosion and temperature fluctuations, making them suitable for industrial applications such as coatings for heat exchangers and wastewater treatment plants. The hydrophobic properties of these materials can prevent fouling and incrustation, enhancing their durability and performance .

2. Environmental Applications:

this compound's chemical stability and resistance to harsh conditions make it a candidate for applications in environmental science, particularly in the treatment of wastewater or as a protective lining for industrial equipment exposed to corrosive substances.

Case Study 1: Anticancer Efficacy

A study investigating the efficacy of compounds similar to this compound found that they inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of specific signaling pathways, highlighting the potential of this compound in oncological research.

Case Study 2: Antimicrobial Testing

In vitro testing of derivatives of this compound against common bacterial strains demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This suggests that further exploration into its use as an antimicrobial agent could be beneficial.

作用机制

SA 57 通过抑制 FAAH、MAGL 和 ABHD6 发挥其作用。该化合物通过氨甲酰化共价修饰这些酶的活性位点丝氨酸亲核试剂。 这种抑制导致内源性大麻素水平升高,内源性大麻素参与各种生理过程,例如疼痛调节、情绪调节和食欲控制 .

相似化合物的比较

SA 57 由于其作为 FAAH 抑制剂的高度选择性和效力而独一无二。类似的化合物包括:

JNJ-42165279: 另一种具有不同化学结构但具有类似抑制效应的 FAAH 抑制剂.

URB-597: 一种著名的 FAAH 抑制剂,用于各种研究.

BIA 10-2474: 一种对 FAAH 具有抑制作用,但具有不同安全性特征的化合物.

This compound 由于其对 FAAH、MAGL 和 ABHD6 的平衡抑制效应而脱颖而出,使其成为研究内源性大麻素系统和开发新型治疗剂的宝贵工具 .

生物活性

SA 57 is a synthetic compound recognized for its significant biological activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in pain management and neuroinflammation.

This compound primarily functions as a potent inhibitor of FAAH, with an IC50 value of less than 10 nM, demonstrating its high efficacy in blocking this enzyme's activity. At higher concentrations, it also inhibits MAGL, with IC50 values reported at 410 nM and 1.4 µM for different assays . The inhibition of these enzymes leads to increased levels of endocannabinoids, which may contribute to analgesic effects and modulation of neuroinflammation.

2. Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In a study involving models of neuropathic pain, co-administration of this compound with opioids like oxycodone enhanced the analgesic effects while reducing glial activation and pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound could be beneficial in managing chronic pain conditions by mitigating inflammation.

3. Antinociceptive Properties

This compound has shown intrinsic antinociceptive effects in various animal models. For instance, it was found to augment morphine-induced analgesia, indicating a synergistic effect when used alongside traditional opioid therapies . This characteristic is particularly relevant for developing new pain management strategies that reduce the required doses of opioids, potentially minimizing side effects and dependency risks.

Case Study 1: Neuropathic Pain Model

In a controlled experiment, rats subjected to spinal nerve ligation (SNL) demonstrated significant pain behaviors. Treatment with this compound resulted in a marked reduction in these behaviors compared to control groups. The study highlighted that this compound not only alleviated pain but also reduced the activation of astrocytes and microglia in the spinal cord, suggesting a dual mechanism involving both direct analgesic action and modulation of neuroinflammatory pathways .

Case Study 2: In Vitro Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of this compound using human monocytic leukemia cell lines (THP-1). The results indicated that while this compound exhibited biological activity against certain cancer cell lines, its primary therapeutic potential lies in its anti-inflammatory and analgesic properties rather than direct anticancer effects .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other known compounds:

| Compound | FAAH Inhibition IC50 | MAGL Inhibition IC50 | Anti-Inflammatory Activity | Antinociceptive Activity |

|---|---|---|---|---|

| This compound | <10 nM | 410 nM - 1.4 µM | Yes | Yes |

| Compound A | >100 nM | Not applicable | Limited | No |

| Compound B | <50 nM | <500 nM | Moderate | Yes |

属性

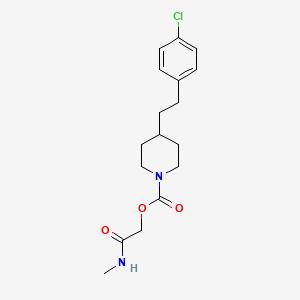

IUPAC Name |

[2-(methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O3/c1-19-16(21)12-23-17(22)20-10-8-14(9-11-20)3-2-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSSVCSHPDLFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。